N-Ethylacetamide-PEG1-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethylacetamide-PEG1-Br is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylacetamide-PEG1-Br involves the reaction of N-ethylacetamide with a PEG-based bromide compound. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-Ethylacetamide-PEG1-Br primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in coupling reactions to form PROTACs .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like triethylamine and solvents such as dichloromethane.
Coupling Reactions: Reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) are often used.
Major Products
The major products formed from these reactions are PROTAC molecules, which consist of two different ligands connected by the this compound linker .
Scientific Research Applications
N-Ethylacetamide-PEG1-Br has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by selectively degrading target proteins.
Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents .
Mechanism of Action
N-Ethylacetamide-PEG1-Br functions as a linker in PROTAC molecules. PROTACs contain two ligands: one binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
- N-Ethylacetamide-PEG2-Br
- N-Ethylacetamide-PEG3-Br
- N-Methylacetamide-PEG1-Br
Uniqueness
N-Ethylacetamide-PEG1-Br is unique due to its specific PEG chain length and the presence of the ethyl group, which can influence its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H12BrNO2 |
---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
2-(2-bromoethoxy)-N-ethylacetamide |
InChI |
InChI=1S/C6H12BrNO2/c1-2-8-6(9)5-10-4-3-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
SGZYSADQXMOXQK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.